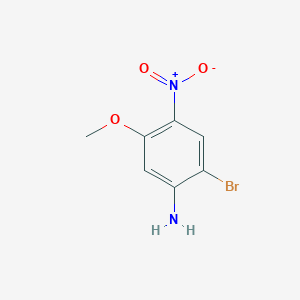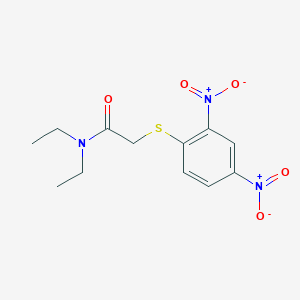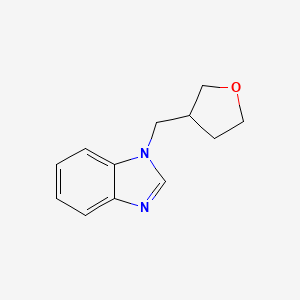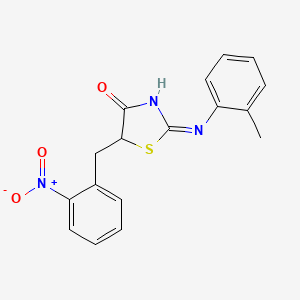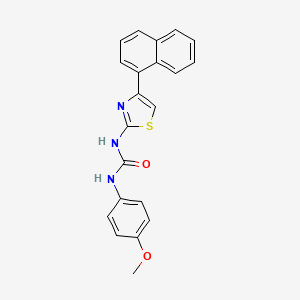
1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is a urea derivative that is expected to exhibit interesting chemical and biological properties due to the presence of both a naphthalene moiety and a thiazole ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related urea derivatives. These insights can be extrapolated to hypothesize about the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine or the reaction of an acid chloride with a substituted urea. In the case of the compound of interest, a similar approach could be employed, possibly involving the reaction of a naphthoyl chloride with a methyl-substituted phenylurea. Paper describes the synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea, which shares some structural similarities with the target compound. The synthesis involves using benzene as a solvent and triethylamine as an acid-binding agent, with the reaction carried out at reflux temperature for 4 hours. This method could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding and other intermolecular interactions. The naphthalene and thiazole rings in the compound of interest are likely to contribute to its aromaticity and electronic properties, potentially affecting its reactivity and interaction with biological targets. The structure of related compounds has been elucidated using techniques such as UV, IR, and MS, as mentioned in paper . These techniques could also be applied to determine the structure of 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including those that exploit the reactivity of the urea group or the aromatic systems. The compound may undergo reactions typical of ureas, such as hydrolysis, or it may engage in electrophilic substitution reactions on the aromatic rings. The presence of the methoxy and thiazole groups could influence the compound's reactivity, directing electrophilic attack to specific positions on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of hydrophilic groups can improve aqueous solubility, as seen in paper , where the addition of hydroxypropoxyphenyl moieties enhanced the solubility of a 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivative. The compound of interest, with its methoxy and thiazole substituents, may exhibit unique solubility and pharmacokinetic properties that could be explored in further studies.
Scientific Research Applications
Synthesis and Structural Characterization
Research into compounds structurally related to 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea has primarily focused on their synthesis and structural characterization. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including materials science, pharmaceuticals, and catalysis.
Synthesis Techniques : The synthesis of related compounds involves complex chemical reactions aimed at attaching various functional groups to the naphthalene and thiazole units. Techniques include cyclization reactions, Claisen-Schmidt condensation, and reactions with hydrazonoyl halides, demonstrating the versatility of these compounds in chemical synthesis (Pazhalanisamy et al., 2017); (Abdelhamid et al., 2008).
Structural Characterization : Advanced techniques such as NMR, IR, X-ray diffraction, and mass spectrometry are used to determine the molecular structures of synthesized compounds. These studies reveal the conformational and electronic properties of the compounds, which are crucial for understanding their reactivity and interaction with other molecules (Maragatham et al., 2019).
Photophysical and Optical Properties
Compounds similar to 1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea have been investigated for their photophysical and optical properties. These properties are significant for applications in optoelectronic devices, fluorescent sensors, and photochromic materials.
Fluorescent Sensors : Research has shown that certain naphthalene derivatives exhibit fluorescence upon binding with specific metal ions. This property is utilized in the design of fluorescent sensors for metal ion detection, which is important in environmental monitoring and bioimaging (Yang et al., 2006).
Photochromic Materials : Studies on naphthopyran derivatives reveal their potential as photochromic materials. These compounds change color upon exposure to light, a property that can be harnessed in smart windows, sunglasses, and information storage devices. The rate of color change and fluorescence quantum yield are key factors in these applications (Zhao et al., 2018).
Antimicrobial and Anticancer Activity
Some derivatives have been tested for their biological activity, showing promise as antimicrobial and anticancer agents. The structure-activity relationship studies help in identifying the pharmacophoric features required for bioactivity, guiding the development of new therapeutic agents.
Antimicrobial Activity : Derivatives have demonstrated the capability to inhibit the growth of both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (Abdelhamid et al., 2008).
Anticancer Activity : Research on the anticancer activity of related compounds against various cancer cell lines can provide valuable insights into their potential as therapeutic agents. The identification of compounds with selective cytotoxicity towards cancer cells is a key goal in cancer research (Tumosienė et al., 2020).
Safety And Hazards
Future Directions
The future directions for this compound could involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists2. These compounds could potentially be used in the treatment of Parkinson’s disease2.
Please note that this information is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-16-11-9-15(10-12-16)22-20(25)24-21-23-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIWCUNANVUSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)
![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)
![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)
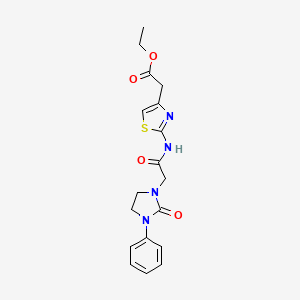
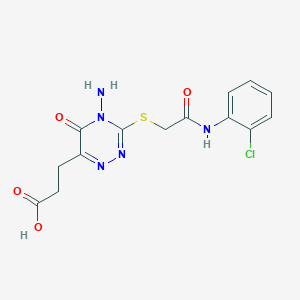
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)
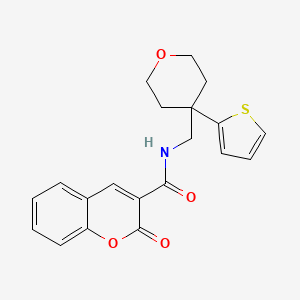
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
